molecular formula C17H19N5O2S2 B5013188 N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide

N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide

Cat. No. B5013188
M. Wt: 389.5 g/mol
InChI Key: KPJHZFZGFITSAA-UHFFFAOYSA-N
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Description

The compound “N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a tetrazole ring, and a dimethylphenyl group . These components are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of their bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the tetrazole ring is known to participate in various reactions, including cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure . For instance, the presence of polar groups like the sulfonamide could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. For instance, benzenesulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in many physiological processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled. Detailed safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, if it shows promising biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-13-8-9-15(12-14(13)2)22-17(19-20-21-22)25-11-10-18-26(23,24)16-6-4-3-5-7-16/h3-9,12,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJHZFZGFITSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCCNS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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